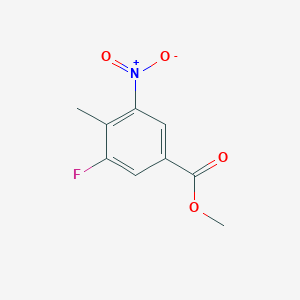

Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Description

BenchChem offers high-quality Methyl 3-fluoro-4-methyl-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-fluoro-4-methyl-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-7(10)3-6(9(12)15-2)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIQHVJXYJGBAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656054 | |

| Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057652-89-7 | |

| Record name | Methyl 3-fluoro-4-methyl-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Procedure for diazotization and fluorination of amino-nitrobenzoates

Application Note: High-Efficiency Diazotization and Fluorination of Amino-Nitrobenzoates

Executive Summary

The conversion of amino-nitrobenzoates to their fluorinated counterparts is a pivotal transformation in medicinal chemistry, particularly for synthesizing bioisosteres and modulating metabolic stability. However, this reaction presents a "perfect storm" of synthetic challenges: the amino group is severely deactivated by the electron-withdrawing nitro and ester moieties, making standard diazotization (NaNO₂/HCl) sluggish or ineffective. Furthermore, the resulting diazonium species are thermally unstable and prone to violent decomposition.[1]

This guide provides two field-validated protocols to overcome these barriers:

-

Method A (Classic Balz-Schiemann): A robust isolation route using tetrafluoroborate salts, optimized for purity.

-

Method B (Modern One-Pot): A scalable HF-Pyridine (Olah’s Reagent) protocol designed for throughput and yield.

Mechanistic Insight & Reaction Design

The Deactivated Amine Challenge

In amino-nitrobenzoates (e.g., Methyl 2-amino-5-nitrobenzoate), the amine lone pair is delocalized into the nitro-aromatic system. Consequently, the amine is weakly basic (

Strategic Solution:

-

Solvent System: Use concentrated sulfuric acid or glacial acetic acid to solubilize the substrate.

-

Nitrosating Agent: Use Nitrosyl Sulfuric Acid (generated in situ or pre-formed) which provides a higher concentration of the active electrophile (

) compared to aqueous nitrite.

Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical transition from the deactivated amine to the stable tetrafluoroborate intermediate.

Caption: Mechanistic pathway for the conversion of deactivated amino-nitrobenzoates to fluoro-analogs via the Balz-Schiemann route.

Safety Assessment (Critical)

WARNING: This protocol involves High Hazard chemicals.

-

Hydrofluoric Acid (HF): Even in complexed forms (HF-Pyridine), HF is a contact poison causing deep tissue necrosis and systemic toxicity. Calcium gluconate gel must be instantly accessible.

-

Diazonium Salts: Dry nitro-substituted diazonium tetrafluoroborates are shock-sensitive explosives. Never grind them. Use plastic/Teflon spatulas only.

-

Venting: The fluorination step releases stoichiometric quantities of

and

Protocol A: The Modified Balz-Schiemann (Isolation Route)

Best for: High purity requirements, gram-scale synthesis, and removing trace metal impurities.

Substrate: Methyl 2-amino-5-nitrobenzoate Target: Methyl 2-fluoro-5-nitrobenzoate

Reagents:

-

Substrate (10 mmol)

-

Sodium Nitrite (

, 1.2 eq) -

Sulfuric Acid (conc.[2]

) -

Fluoroboric Acid (

, 48% aq, 1.5 eq) or Sodium Tetrafluoroborate (

Step-by-Step Procedure:

-

Solubilization (The "Deactivated" Fix):

-

In a round-bottom flask, dissolve 10 mmol of Methyl 2-amino-5-nitrobenzoate in 15 mL of concentrated

. -

Note: If the amine is stubborn, warm gently to 40°C then cool back to 0°C. The solution must be homogeneous.

-

-

Diazotization:

-

Cool the sulfuric acid solution to 0–5°C using an ice/salt bath.

-

Dropwise add a solution of

(12 mmol) in minimal concentrated -

Observation: The mixture will turn viscous and yellow/orange. Stir for 1 hour at 0-5°C.

-

Validation: Check for excess nitrous acid using starch-iodide paper (instant blue/black).

-

-

Counter-ion Exchange (Precipitation):

-

Pour the diazonium mixture slowly into a vigorously stirred solution of

(48% aq, 15 mL) mixed with crushed ice (20 g). -

Critical: The diazonium tetrafluoroborate salt should precipitate as a pale solid.

-

Filter the solid using a sintered glass funnel (plastic spatula only!).

-

Wash sequentially with: Cold water (2x), Cold Methanol (1x), and Diethyl Ether (2x).

-

Safety: Air dry with high airflow for 10-15 mins. DO NOT OVEN DRY.

-

-

Thermal Decomposition (Fluorination):

-

Transfer the solid to a flask connected to a reflux condenser and a gas outlet (scrubber).

-

Solvent: Use 1,2-dichlorobenzene or perform neat (if scale < 5g).

-

Heat the system slowly.[3] Decomposition typically begins around 100–110°C .

-

Observation: Evolution of white fumes (

) and gas ( -

Once gas evolution ceases, heat for an additional 15 mins.

-

-

Workup:

-

Remove solvent (if used) via vacuum distillation.

-

Recrystallize the residue from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).

-

Protocol B: One-Pot HF-Pyridine Method (Olah's Reagent)

Best for: Scalability, speed, and substrates where the diazonium salt is too unstable to isolate.

Reagents:

-

Substrate (10 mmol)

-

HF-Pyridine (70% HF, ~2 mL/mmol) - Handle with extreme caution

-

Sodium Nitrite (

, 1.2 eq)

Step-by-Step Procedure:

-

Setup:

-

Use a Teflon (PFA/FEP) or Polypropylene vessel . Glass is etched by HF.

-

Charge the vessel with HF-Pyridine (20 mL) and cool to 0°C .

-

-

Addition:

-

Add the amino-nitrobenzoate (10 mmol) to the cooled HF-Pyridine. Stir until dissolved.

-

Add dry

(12 mmol) in small portions over 20 minutes. -

Note: This generates

and

-

-

Reaction:

-

Quench & Isolation:

-

Pour the reaction mixture onto crushed ice/water (100 g).

-

Extract with Dichloromethane (DCM) (3 x 30 mL).

-

Wash organic layer with saturated

(carefully, CO2 evolution!) to neutralize HF. -

Dry over

and concentrate.

-

Troubleshooting & Optimization

The following table summarizes common failure modes and their scientific resolutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete diazotization due to amine deactivation. | Switch from aqueous acid to Nitrosyl Sulfuric Acid (Protocol A) to increase electrophilicity. |

| Tarry/Black Product | Decomposition temperature too high or uncontrolled exotherm. | Use a solvent (1,2-dichlorobenzene) during decomposition to act as a heat sink. |

| Explosion/Pop | Drying the diazonium salt too aggressively. | Never use heat to dry the salt. Use air-flow only. Keep salt slightly damp with ether if immediate use is planned. |

| No Precipitation | Diazonium salt is too soluble in water. | Add NaBF₄ (solid) to the aqueous mixture to salt-out the product (Common ion effect). |

References

- Balz, G.; Schiemann, G. "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft, 1927, 60(5), 1186–1190.

-

Olah, G. A.; Welch, J. T.; Vankar, Y. D. "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry, 1979 , 44(22), 3872–3881. Link

- Doyle, M. P.; Bryker, W. J. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Fluorides from Arylamines." Journal of Organic Chemistry, 1979, 44(9), 1572.

-

BenchChem Technical Support. "Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate." BenchChem, 2025 .[7][11] Link (Specific insights on nitro-aniline handling).

- Furuya, T.; Kamlet, A. S.; Ritter, T. "Catalysis for Fluorination and Trifluoromethylation." Nature, 2011, 473, 470–477.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ochem.weebly.com [ochem.weebly.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scienceinfo.com [scienceinfo.com]

- 5. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 6. Diazotisation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]

- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 10. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Synthesis of Fluorobenzoates via Nitrosyl Tetrafluoroborate-Mediated Diazotization

Executive Summary & Strategic Rationale

The incorporation of fluorine into benzoate scaffolds is a pivotal transformation in medicinal chemistry, often employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity (

Nitrosyl tetrafluoroborate (

Key Advantages of the

-

Anhydrous Conditions: Prevents hydrolysis of the benzoate ester moiety.

-

Homogeneity: Soluble in organic solvents (MeCN, DCM), ensuring consistent kinetics for lipophilic substrates.

-

cleaner Profiles: Avoids the formation of phenolic side-products common in aqueous diazonium chemistry.

Mechanistic Insight: The Anhydrous Balz-Schiemann Pathway

The transformation proceeds via two distinct phases: Nitrosation/Diazotization and Fluorodediazoniation . Unlike aqueous methods where the active nitrosating agent (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the conversion of aminobenzoates to fluorobenzoates using

Critical Causality[1]

-

Counter-ion Control: The

anion is non-nucleophilic but acts as the fluorine source during the thermal decomposition step. Its close ion-pairing in non-polar solvents (like DCM) is critical for yield. -

Temperature Gating: The diazonium salt is stable at -10°C but decomposes at elevated temperatures. This "thermal gate" allows researchers to wash away impurities before triggering the fluorination.

Detailed Experimental Protocol

Target Synthesis: Ethyl 2-fluorobenzoate from Ethyl 2-aminobenzoate. Scale: 10 mmol (Adaptable).

Reagents & Equipment Table

| Reagent / Equipment | Specification | Role |

| Ethyl 2-aminobenzoate | >98% Purity | Substrate |

| Nitrosyl Tetrafluoroborate ( | 95%+, stored at 4°C | Nitrosating Agent |

| Dichloromethane (DCM) | Anhydrous, degassed | Solvent |

| o-Dichlorobenzene | Anhydrous | Thermal decomposition solvent |

| Sodium Sulfate ( | Granular, anhydrous | Drying agent |

| PTFE-coated stir bar | Magnetic | Agitation (Avoid glass abrasion) |

Step-by-Step Workflow

Phase 1: Anhydrous Diazotization

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of

. -

Solvation: Dissolve Ethyl 2-aminobenzoate (1.65 g, 10 mmol) in anhydrous DCM (20 mL). Cool the solution to -10°C using an ice/salt bath.

-

Reagent Addition: Add

(1.28 g, 11 mmol, 1.1 equiv) in one portion.-

Observation Check: The solution should turn pale yellow to orange. A precipitate (the diazonium salt) may begin to form immediately.[1]

-

Why: Adding solid

to the cooled solution controls the exotherm and prevents immediate decomposition.

-

-

Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C over 30 minutes.

-

Validation: TLC (Hexane/EtOAc 4:1) should show complete consumption of the starting aniline. The diazonium salt stays at the baseline.

-

Phase 2: Isolation (Optional but Recommended)

For maximum purity, isolate the salt. For speed, proceed to Phase 3 via solvent swap.

-

Precipitation: Add cold anhydrous diethyl ether (40 mL) to the reaction mixture to force full precipitation of the diazonium tetrafluoroborate.

-

Filtration: Filter quickly under a blanket of

using a sintered glass funnel. Wash with cold ether.-

Safety: Do not let the salt dry completely on the filter; dry diazonium salts are shock-sensitive explosives. Keep moist or proceed immediately.

-

Phase 3: Thermal Fluorodediazoniation

-

Solvent Swap: Suspend the damp diazonium salt in o-dichlorobenzene (20 mL).

-

Why: High boiling point solvent allows controlled decomposition without rapid pressure buildup.

-

-

Decomposition: Heat the mixture to 100°C (oil bath).

-

Observation Check: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding. The solid will dissolve/disappear as it converts to the liquid fluorobenzoate.

-

Endpoint: Heating is continued until gas evolution ceases (approx. 1 hour).

-

-

Workup: Cool to room temperature. Dilute with DCM (50 mL). Wash with water (2 x 30 mL) to remove boron salts. Dry over

, filter, and concentrate. -

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Safety & Handling (Critical)

Working with

| Hazard | Risk Level | Mitigation Strategy |

| Explosion | High | Diazonium tetrafluoroborates are explosives when dry. Never scrape dry solids. Isolate only if necessary; otherwise, use in-situ solvent swap methods. |

| Corrosivity | High | |

| Pressure | Medium | The reaction generates stoichiometric |

Emergency Protocol:

-

Skin Contact: Wash immediately with water for 15 minutes. Apply Calcium Gluconate gel if HF exposure is suspected.

-

Spill: Neutralize

spills with soda ash (

Troubleshooting & Optimization

Issue: Low Yield

-

Cause: Moisture in the solvent.

-

Solution:

is instantly deactivated by water. Ensure DCM is distilled over

Issue: Incomplete Diazotization

-

Cause: Particle size of

. -

Solution: If the reagent is clumpy, crush it (in a glovebox) before addition. Ensure vigorous stirring.

Issue: Side Products (Phenols)

-

Cause: Traces of water during the heating step.[2]

-

Solution: Ensure the o-dichlorobenzene is anhydrous.[3] Add molecular sieves to the decomposition flask.

References

-

National Institutes of Health (PMC). Nitrosation of Aryl and Heteroaryltrifluoroborates with Nitrosonium Tetrafluoroborate. [Link]

-

Arkat USA. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination.[4] (Contextual reference for alternative pathways). [Link]

Sources

Hydrolysis conditions for Methyl 3-fluoro-4-methyl-5-nitrobenzoate ester

Application Note: Precision Hydrolysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Part 1: Strategic Overview & Mechanistic Insight

The hydrolysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. While ester hydrolysis is a fundamental organic reaction, this specific substrate presents a unique electronic and steric landscape that dictates the choice of reagents.

Structural Analysis & Chemoselectivity

The molecule features a trisubstituted benzene ring with three distinct functionalities affecting reactivity:

-

Nitro Group (

): A strong electron-withdrawing group (EWG). It significantly increases the electrophilicity of the ester carbonyl at -

Fluorine Atom (

): Positioned meta to the nitro group and meta to the ester.-

Critical Insight: In many nitro-haloaromatics, base-mediated hydrolysis carries a risk of Nucleophilic Aromatic Substitution (

), where hydroxide displaces the halogen. However,

-

-

Methyl Group (

): Provides steric bulk ortho to the fluorine and para to the ester. This does not significantly hinder the attack on the remote ester carbonyl but contributes to the molecule's lipophilicity.

Solvent Strategy

The substrate is highly lipophilic. Aqueous hydroxide solutions alone will result in a biphasic system with negligible reaction rates. A water-miscible co-solvent (THF or Methanol) is strictly required to solubilize the ester and allow the hydroxide ion contact with the carbonyl center.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the "Gold Standard" for medicinal chemistry (mild, high-yielding). Protocol B is a "Process Scale" alternative (faster, cost-effective).

Protocol A: Mild Lithium Hydrolysis (Recommended)

Best for: Small-scale batches (mg to g), preserving high purity, and avoiding harsh exotherms.

Reagents:

-

Substrate: Methyl 3-fluoro-4-methyl-5-nitrobenzoate (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (

) (2.5 equiv) -

Solvent: THF / Water (3:1 ratio)

-

Quench: 1N HCl

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the methyl ester (1.0 equiv) in THF (10 mL per gram of substrate). Ensure complete dissolution; the solution should be clear yellow/orange.

-

Base Addition: Dissolve

(2.5 equiv) in Water (3.3 mL per gram of substrate). Add this aqueous solution dropwise to the THF mixture at Room Temperature (20–25°C).-

Note: The solution may turn slightly turbid initially but should clarify as the reaction proceeds.

-

-

Reaction: Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 7:3) or LC-MS.[9] The starting material (

) should disappear, and the acid product (baseline or low

-

-

Workup (Phase Separation):

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of THF.

-

Dilute the remaining aqueous residue with water (20 mL).[8]

-

Optional Wash: Wash the basic aqueous layer with Ethyl Acetate (

mL) to remove unreacted neutral impurities. Discard the organic (upper) layer.

-

-

Acidification: Cool the aqueous layer to 0°C on an ice bath. Slowly add 1N HCl with stirring until pH reaches ~2.0.

-

Observation: The product, 3-fluoro-4-methyl-5-nitrobenzoic acid , will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (

mL). Dry under high vacuum at 45°C overnight.

Protocol B: Rapid Reflux Hydrolysis (Scale-Up)

Best for: Larger batches (>50g) where reaction speed is critical.

Reagents:

-

Base: Sodium Hydroxide (NaOH) (3.0 equiv, 2M solution)

-

Solvent: Methanol (MeOH)[2]

Procedure:

-

Suspend the ester in MeOH (5 volumes).

-

Add 2M NaOH (3.0 equiv).

-

Heat to Reflux (65°C) for 45–60 minutes.

-

Caution: Do not prolong reflux unnecessarily to avoid any risk of degrading the nitro group.

-

-

Cool to room temperature. Evaporate MeOH.

-

Redissolve residue in water, acidify with 6M HCl to pH 1–2.

-

Filter and dry as in Protocol A.

Part 3: Visualization & Data

Reaction Mechanism & Workflow

Figure 1: Step-by-step decision tree for the hydrolysis workflow, ensuring high purity isolation.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Incomplete Conversion | Poor solubility of ester. | Add more THF or switch to Dioxane. Ensure vigorous stirring. |

| Dark/Black Reaction | Decomposition of Nitro group. | Temperature too high (avoid >70°C). Base too concentrated (use LiOH). |

| No Precipitation at pH 2 | Product trapped in oil/emulsion. | Extract the acidified aqueous layer with EtOAc, dry over |

| Low Yield | Product is water-soluble (unlikely but possible). | Saturate aqueous phase with NaCl (brine) before extraction. |

Part 4: References

-

Synthesis of 3-Fluoro-4-nitrobenzoic acid (Analogous Chemistry):

-

General Hydrolysis of Nitrobenzoates:

-

Commercial Availability of Target Acid:

-

Mechanistic Considerations (Hammett Relationships):

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. 3-Fluoro-4-methyl-5-nitro-benzoic acid [synhet.com]

- 10. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. 400-88-4|3-Fluoro-4-methyl-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 12. 3-FLUORO-4-METHYL-5-NITRO-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Executive Summary

This guide provides a comprehensive structural characterization of Methyl 3-fluoro-4-methyl-5-nitrobenzoate (MFMNB) using 1H NMR spectroscopy. As a polysubstituted benzene derivative, MFMNB presents a unique spectral signature defined by the interplay between the electron-withdrawing nitro/ester groups and the spin-active fluorine nucleus (

This document moves beyond basic assignment, offering a comparative analysis of solvent effects (CDCl

Structural Logic & Spin Systems

Before interpreting the spectrum, we must map the magnetic environment. The molecule possesses a 1,3,4,5-tetrasubstituted benzene ring , leaving only two aromatic protons with distinct electronic environments.

Atom Mapping & Coupling Network

The presence of Fluorine-19 (Spin 1/2, 100% natural abundance) creates a heteronuclear coupling network that splits proton signals, acting as a "fingerprint" for regioisomer confirmation.

Figure 1: Structural connectivity and heteronuclear coupling network of MFMNB. Note the pervasive influence of the

Experimental Protocol

To ensure reproducibility, the following protocol emphasizes solute concentration and solvent purity, which are critical for resolving fine hyperfine splitting caused by

Sample Preparation[1]

-

Mass: Weigh 10–15 mg of Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

-

Solvent: Add 0.6 mL of CDCl

(99.8% D) or DMSO--

Note: CDCl

is preferred for resolution; DMSO-

-

-

Filtration: If undissolved particulates persist, filter through a cotton plug into the NMR tube to prevent line broadening due to magnetic field inhomogeneity.

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Scans (NS): 16 (Sufficient for >10 mg sample)

-

Relaxation Delay (D1): 1.0 s (Standard) -> Increase to 5.0 s for accurate integration of the aromatic protons if quantitative ratio analysis is needed (due to long T1 of protons adjacent to nitro groups).

Spectral Analysis & Assignments

The spectrum is divided into two distinct regions: the aliphatic zone (2.0–4.0 ppm) and the aromatic zone (7.5–9.0 ppm).

The Aromatic Region (Deshielded)

This region contains two protons, H2 and H6. Their chemical shifts are governed by the additivity rules of substituent effects.

-

H6 (Position 6):

-

Environment: Ortho to Nitro (-NO

), Ortho to Ester (-COOMe). -

Effect: Both groups are strongly electron-withdrawing (deshielding).

-

Prediction: Most downfield signal (~8.4 – 8.6 ppm).

-

Splitting: Appears as a Doublet (d) or broad singlet depending on resolution. The splitting arises from meta-coupling to Fluorine (

Hz).

-

-

H2 (Position 2):

-

Environment: Ortho to Fluorine (-F), Ortho to Ester (-COOMe).

-

Effect: Fluorine causes deshielding, but less than the Nitro group.

-

Prediction: Upfield relative to H6 (~7.7 – 7.9 ppm).

-

Splitting: Distinct Doublet (d) . This is a characteristic ortho-coupling to Fluorine (

Hz).

-

The Aliphatic Region (Shielded)

-

Ester Methyl (-COOCH

):-

Shift: ~3.95 ppm.

-

Splitting: Singlet (s) . It is too far (5 bonds) from the Fluorine to show significant coupling.

-

-

Aromatic Methyl (Ar-CH

):-

Shift: ~2.40 – 2.50 ppm (Deshielded benzylic position).

-

Splitting: Doublet (d) . The methyl protons couple to the ortho-Fluorine (

Hz). Note: This fine splitting is often missed on low-field instruments ( <300 MHz), appearing as a singlet.

-

Comparative Data: Solvent Effects

Solvent choice significantly alters chemical shifts (

Table 1: Reference Spectral Data (400 MHz)

| Assignment | Proton Type | Multiplicity | Coupling ( | ||

| H6 | Ar-H | Doublet (d) | 8.52 | 8.65 | |

| H2 | Ar-H | Doublet (d) | 7.85 | 8.01 | |

| Ester-Me | -OCH | Singlet (s) | - | 3.96 | 3.92 |

| Ar-Me | -CH | Doublet (d) | 2.45 | 2.48 |

Note: Values are standardized estimates based on substituent additivity rules and analogous 3-fluoro-4-nitrobenzoate scaffolds.

Why the Shift Matters?

In DMSO-

Troubleshooting & Validation Workflow

Use this logic tree to confirm the identity of the synthesized product against potential isomers (e.g., the 2-fluoro isomer).

Figure 2: Step-by-step spectral validation logic. The coupling of the Ar-CH

References

-

Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

-

Dolphin, D., & AE, A. (2009). "Coupling Constants: 19F-1H Coupling." The Duke NMR Center.

-

ChemicalBook. (2024). "Methyl 4-fluoro-3-nitrobenzoate Properties and Spectral Analogies."

-

Reich, H. J. (2023). "WinPLT: NMR Chemical Shift Prediction & Substituent Effects." University of Wisconsin-Madison Chemistry.

Sources

Infrared (IR) spectroscopy absorption bands for nitro and ester groups

Executive Summary

In pharmaceutical development and energetic materials analysis, distinguishing between nitro (

Key Takeaway: The primary differentiator is the Carbonyl (

Mechanistic Basis of Absorption

To interpret the spectra accurately, one must understand the vibrational physics governing these groups.

The Ester Group ( )

The ester functionality is dominated by the Carbonyl (

-

Inductive Effect: The alkoxy oxygen (

) is electronegative, withdrawing electron density from the carbonyl carbon. This strengthens the -

Resonance Effect: Conversely, the lone pair on the alkoxy oxygen can donate into the carbonyl

-system, which would lower the frequency. However, in esters, the inductive withdrawal dominates, maintaining the high wavenumber.

The Nitro Group ( )

The nitro group exhibits resonance equivalence between its two oxygen atoms, resulting in a bond order of approx. 1.5 for each

-

Asymmetric Stretch (

): The atoms move in opposite directions. This requires higher energy ( -

Symmetric Stretch (

): The atoms expand/contract in unison. This occurs at lower energy (

Comparative Spectral Data

The following table synthesizes data from standard aliphatic and aromatic systems. Note the "Conjugation Shift" row, which is crucial for analyzing aromatic drug candidates (e.g., benzoates or nitrobenzenes).

| Feature | Nitro Group ( | Ester Group ( |

| Primary Diagnostic Band | Asymmetric Stretch | Carbonyl Stretch ( |

| Frequency (Aliphatic) | ||

| Secondary Band | Symmetric Stretch | C-O Stretches (Fingerprint) |

| Frequency (Aliphatic) | Acyl C-O: | |

| Intensity & Shape | Strong, distinct "Vampire Teeth" doublet | Very Strong, Sharp ( |

| Conjugation Effect | Lowers Frequency: | Lowers Frequency: |

| Ring Strain Effect | Minimal | Raises Frequency: Cyclic lactones can shift |

Decision Logic & Workflow

The following diagram outlines the logical pathway for assigning an unknown peak in the "Functional Group Region" (

Figure 1: Decision logic for differentiating Ester and Nitro moieties based on primary absorbance bands.

Experimental Protocol: ATR-FTIR Analysis

For rapid screening in drug development, Attenuated Total Reflectance (ATR) is the preferred method over KBr pellets due to reproducibility and minimal sample preparation.

Materials

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe (Diamond preferred for hardness).

-

Solvent: Isopropanol (for cleaning).

Step-by-Step Methodology

-

Crystal Cleaning:

-

Clean the ATR crystal with isopropanol and a lint-free Kimwipe.

-

Critical: Ensure no residue remains. Run a "Preview" scan to verify the baseline is flat.

-

-

Background Acquisition:

-

Acquire a background spectrum (air) using the same parameters as the sample (typically 4 scans,

resolution). -

Why: This subtracts atmospheric

(

-

-

Sample Application:

-

Solids: Place approx. 5 mg of powder on the crystal center. Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" or green zone).

-

Liquids: Pipette 10-20

L to cover the crystal surface. No pressure arm needed.

-

-

Acquisition:

-

Scan range:

. -

Accumulations: 16 to 32 scans (improves Signal-to-Noise ratio).

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison to transmission library data is required). ATR intensity is wavelength-dependent (

). -

Baseline correct if the baseline drifts due to scattering.

-

Troubleshooting & Overlap Analysis

In complex molecules containing both groups (e.g., Nitrobenzoates), spectral overlap can occur.

The "Fingerprint" Trap ( )

-

The Conflict: The Nitro symmetric stretch (

) sits very close to the Ester C-O stretches ( -

The Solution: Do not rely on the

region alone.-

First, validate the Ester Carbonyl (

) . If absent, the bands in the 1200s are likely not esters.[1] -

Second, validate the Nitro Asymmetric (

) . This region is usually clear of ester bands. -

Aromatic Overtones: If the compound is aromatic, look for the

ring stretches at

-

References

-

NIST Chemistry WebBook. Infrared Spectra of Ethyl Acetate (Ester Standard).[3] National Institute of Standards and Technology.[3][4][5][6][7] [Link]

-

NIST Chemistry WebBook. Infrared Spectra of Nitrobenzene (Nitro Standard). National Institute of Standards and Technology.[3][4][5][6][7] [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Nitro Groups. [Link]

Sources

Technical Comparison Guide: Characterization of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

The following guide details the technical differentiation of Methyl 3-fluoro-4-methyl-5-nitrobenzoate from its regioisomers. This document is structured for researchers requiring definitive structural confirmation during synthesis optimization or drug substance characterization.

Executive Summary & Structural Challenge

In the development of kinase inhibitors and fluorinated pharmaceuticals, Methyl 3-fluoro-4-methyl-5-nitrobenzoate (Target) is a critical intermediate. It is typically synthesized via the nitration of methyl 3-fluoro-4-methylbenzoate.

The core challenge is Regioselectivity . The starting material contains three directing groups with conflicting orientational effects:

-

Fluorine (C3): Ortho/Para directing (deactivating).

-

Methyl (C4): Ortho/Para directing (activating).

-

Ester (C1): Meta directing (deactivating).

While the 5-nitro isomer is thermodynamically and kinetically favored due to the synergistic directing effects of the methyl and ester groups, significant quantities of the 2-nitro and 6-nitro isomers can form depending on temperature and reagents. Differentiating these requires precise analysis of aromatic proton coupling patterns.

Structural Analysis & Directing Effects

To validate the target structure, one must understand the competitive landscape of the nitration reaction.

The Directing Matrix

-

Target (5-Nitro): Formed by substitution ortho to the Methyl group and meta to the Ester. This position is electronically most favorable.

-

Isomer A (6-Nitro): Formed by substitution ortho to the Fluorine. This is sterically less hindered than position 2 but electronically less activated than position 5.

-

Isomer B (2-Nitro): Formed by substitution ortho to the Fluorine and ortho to the Ester. This is highly sterically congested and least likely, but trace amounts act as persistent impurities.

Visualization of Reaction Pathways

The following diagram maps the electronic logic governing the product distribution.

Figure 1: Reaction pathways showing the formation of the target scaffold and potential regioisomers based on electrophilic aromatic substitution rules.

Spectroscopic Differentiation ( H NMR)

The definitive method for differentiation is

Comparative Data Table

Note: Chemical shifts (

| Feature | Target (5-Nitro) | Isomer A (6-Nitro) | Isomer B (2-Nitro) |

| Proton Positions | H2 and H6 | H2 and H5 | H5 and H6 |

| Relationship | Meta to each other | Para to each other | Ortho to each other |

| ~1.5 – 2.0 Hz (Meta) | ~0 Hz (Para) | ~8.0 Hz (Ortho) | |

| H-F Coupling ( | H2: Ortho (~9 Hz)H6: Para (~6 Hz) | H2: Ortho (~9 Hz)H5: Meta (~6 Hz) | H5: Meta (~6 Hz)H6: Para (~6 Hz) |

| Pattern Appearance | Two Doublets of Doublets (dd) | Two Doublets (d) (Usually appear as singlets split only by F) | Two Doublets (d) or AB System(Large splitting) |

| Key Distinction | Visible Meta Coupling | No H-H Coupling | Large Ortho Coupling |

Detailed Analysis of the Target Spectrum

To confirm you have the 5-Nitro isomer, look for this specific pattern:

-

Proton H2 (

ppm):-

Located between the Ester and Fluorine.

-

Splits into a doublet due to Fluorine (

Hz). -

Each peak splits again into a doublet due to H6 (

Hz). -

Result: Distinct dd .

-

-

Proton H6 (

ppm):-

Located between the Ester and Nitro group (highly deshielded, shifts downfield).

-

Splits into a doublet due to Fluorine (

Hz - Para coupling is significant in fluorobenzenes). -

Each peak splits again into a doublet due to H2 (

Hz). -

Result: Distinct dd .

-

Experimental Protocol: Isomer Purity Validation

Objective: Quantify the ratio of the 5-nitro target against 6-nitro and 2-nitro impurities using HPLC and NMR.

Method A: High-Performance Liquid Chromatography (HPLC)

Isomers often co-elute on standard C18 columns. A Phenyl-Hexyl or Fluorophenyl column is recommended for

Protocol:

-

Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/ester).

-

Expected Elution Order:

-

Early: 2-Nitro (Steric twisting reduces planarity/retention).

-

Mid: 6-Nitro.

-

Late: 5-Nitro (Target) – Most planar and polarizable.

-

Method B: F NMR Quantification

F NMR is superior for crude reaction mixture analysis because it eliminates solvent overlap and simplifies the spectrum to single peaks (decoupled).Protocol:

-

Sample Prep: Dissolve 20 mg crude solid in 0.6 mL CDCl

. -

Acquisition: Run

F NMR (typically -100 to -130 ppm range). -

Differentiation:

-

Target (5-Nitro): Shift

(e.g., -118 ppm). -

Isomer (6-Nitro): Shift

(e.g., -112 ppm) – The nitro group ortho to the methyl affects the electronic environment of the fluorine differently than when it is meta. -

Integration: Integrate the distinct fluorine peaks to calculate molar ratios directly.

-

References

- Nitration Regioselectivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the dominance of activation by methyl vs.

-

NMR Coupling Constants: Reich, H. J. WinPLT and NMR Data. University of Wisconsin-Madison. (Authoritative source for

and aromatic coupling values). -

Synthesis of Nitrobenzoates: "Nitration of Methyl Benzoate." Organic Syntheses, Coll.[1] Vol. 1, p.372 (1941). (Foundational protocol for nitrating benzoate esters).

- Fluorine Substituent Effects: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-fluoro-4-methyl-5-nitrobenzoate

As researchers and scientists in the fast-paced world of drug development, our commitment to safety is as paramount as our pursuit of discovery. The compounds we handle, such as Methyl 3-fluoro-4-methyl-5-nitrobenzoate, are powerful tools. However, their inherent reactivity demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

The necessity for this level of detail arises from the compound's specific chemical properties. As a fluorinated nitroaromatic compound, it presents multiple hazards that must be addressed systematically. Nitroaromatic compounds are a known class of chemicals that can be toxic and mutagenic, posing a significant risk if handled improperly.[1][2][3] This guide is designed to be a self-validating system, where understanding the why behind each piece of PPE empowers you to work with confidence and security.

Hazard Profile of Methyl 3-fluoro-4-methyl-5-nitrobenzoate

Understanding the specific threats posed by a chemical is the foundation of any effective safety plan. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for Methyl 3-fluoro-4-methyl-5-nitrobenzoate provides a clear, quantitative basis for our PPE selection.

| Hazard Classification | GHS Code | Description of Risk | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4] |

These classifications are not abstract warnings; they are direct indicators of the chemical's interaction with biological systems and dictate the necessary barriers we must put in place.

The Core Ensemble: Your Primary Defense

For routine laboratory operations involving Methyl 3-fluoro-4-methyl-5-nitrobenzoate at a research scale, a standard set of PPE is mandatory. All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

Eye and Face Protection: A Non-Negotiable Barrier

The H319 classification, "Causes serious eye irritation," is a critical directive.[4] Chemical splashes can cause significant and potentially irreversible damage.

-

What to Wear: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required.

-

Best Practice: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, upgrade to chemical splash goggles. For maximum protection, a full-face shield worn over safety glasses is the authoritative choice.[6][8][9] This combination protects the entire face from splashes and is a prudent measure when handling any potentially corrosive or irritating substance.

Hand Protection: Preventing Dermal Absorption

The designation H315, "Causes skin irritation," means that direct contact must be avoided.[4] Since this compound is a solid, incidental contact with dust or residue is the primary risk.

-

What to Wear: Nitrile gloves are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with Methyl 3-fluoro-4-methyl-5-nitrobenzoate.[8]

-

Operational Protocol: Always double-check gloves for any signs of degradation or puncture before use. If contact with the chemical occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[10] Never reuse disposable gloves.

Body Protection: Shielding Against Incidental Contact

Protecting your skin and personal clothing from contamination is crucial.

-

What to Wear: A flame-resistant lab coat is essential.[8][11] It should be fully buttoned with sleeves rolled down to provide maximum coverage.

-

Causality: The lab coat serves as a removable barrier. In the event of a spill, the contaminated coat can be quickly removed to minimize contact time with the hazardous substance.[12]

Respiratory Protection: When Engineering Controls Are Not Enough

While all work with this compound should ideally be performed in a fume hood, certain situations may require additional respiratory protection.

-

When to Use: If you are handling large quantities of the powder outside of a fume hood or if there is a risk of aerosolization (e.g., during a spill cleanup), respiratory protection is necessary.[13]

-

What to Wear: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (P95 or P100) should be used.[14] All personnel required to wear respirators must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[13]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach to handling hazardous chemicals minimizes risk. The following workflow provides a clear, repeatable process for working with Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Caption: Workflow for Safe Handling of Methyl 3-fluoro-4-methyl-5-nitrobenzoate.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

-

Chemical Waste: All waste containing Methyl 3-fluoro-4-methyl-5-nitrobenzoate, including reaction residues and contaminated solvents, must be disposed of in a designated "Halogenated Organic Waste" container.[7] Because the compound contains fluorine, it falls into this category. Never dispose of this chemical down the drain.[7]

-

Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated solid waste should be double-bagged, sealed, and placed in a designated solid hazardous waste container for incineration.[12]

Emergency Procedures: A Rapid Response Framework

In the event of an exposure, immediate and correct action is vital. All laboratory personnel must be familiar with the location and operation of safety showers and eyewash stations.

Exposure Response Protocol

-

Skin Contact: Immediately remove any contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[8][15][16] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

-

Inhalation: Move the affected person to fresh air immediately.[8][15] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Caption: Emergency Response Flowchart for Chemical Exposure.

By integrating this comprehensive PPE strategy into your daily laboratory practices, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. This is not merely a set of rules, but a system built on scientific principles to manage the inherent risks of chemical research.

References

- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.

- Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761.

- Methyl 3-fluoro-4-nitrobenzo

- NitroCompounds-Various.docx. University of Georgia Office of Research.

- nitro razredčilo. Chemius.

- Nitrobenzene - Incident management. GOV.UK.

- Methyl 4-fluoro-3-nitrobenzoate - SAFETY D

- Navigating the Synthesis and Safety of Nitro Compounds: An In-depth Technical Guide. Benchchem.

- MSDS of Methyl 4-fluoro-3-nitrobenzo

- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety.

- Working with Chemicals - Prudent Practices in the Laboratory.

- Major mechanisms of toxicity of nitroaromatic compounds.

- Bioremediation of nitroaromatic compounds. Cambridge University Press.

- Nitroaromatic Compounds, from Synthesis to Biodegradation.

- Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts.

- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

- Topic 1: Safety in the Organic Chemistry Laboratory.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioremediation of nitroaromatic compounds (Chapter 6) - Bioremediation [cambridge.org]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 3-fluoro-4-nitrobenzoate | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. hscprep.com.au [hscprep.com.au]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. blog.storemasta.com.au [blog.storemasta.com.au]

- 10. Mobile [my.chemius.net]

- 11. csub.edu [csub.edu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. research.uga.edu [research.uga.edu]

- 14. capotchem.cn [capotchem.cn]

- 15. fishersci.com [fishersci.com]

- 16. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.